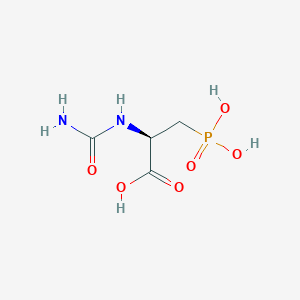
N-Carbamoyl-3-phosphono-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-3-phosphono-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carbamoyl group and a phosphono group attached to the L-alanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-phosphono-L-alanine typically involves the protection of the amino group of L-alanine, followed by the introduction of the carbamoyl and phosphono groups. One common method involves the use of Boc (tert-butoxycarbonyl) as a protecting group for the amino group. The protected L-alanine is then reacted with thionyl chloride (SOCl2) to form an acid chloride, which is subsequently reacted with an amine to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamoyl-3-phosphono-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in substitution reactions where the carbamoyl or phosphono groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Carbamoyl-3-phosphono-L-alanine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Carbamoyl-3-phosphono-L-alanine involves its interaction with specific molecular targets and pathways. For instance, in targeted cancer therapy, the compound inhibits peroxiredoxin-2 (PRDX2) in CHEK2-null colorectal cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent DNA damage . This results in apoptosis of the cancer cells due to persistent DNA damage.
Comparación Con Compuestos Similares
Similar Compounds
3-Phosphono-L-alanine: Similar in structure but lacks the carbamoyl group.
N-Carbamoyl-D-alanine: An enantiomer of N-Carbamoyl-3-phosphono-L-alanine with different stereochemistry.
N-Carbamoyl-L-cysteine: Contains a thiol group instead of a phosphono group.
Uniqueness
This compound is unique due to the presence of both carbamoyl and phosphono groups, which confer distinct chemical and biological properties. Its ability to mimic pyrophosphate and its role in targeted cancer therapy highlight its versatility and potential in various scientific fields.
Propiedades
Número CAS |
87862-96-2 |
|---|---|
Fórmula molecular |
C4H9N2O6P |
Peso molecular |
212.10 g/mol |
Nombre IUPAC |
(2R)-2-(carbamoylamino)-3-phosphonopropanoic acid |
InChI |
InChI=1S/C4H9N2O6P/c5-4(9)6-2(3(7)8)1-13(10,11)12/h2H,1H2,(H,7,8)(H3,5,6,9)(H2,10,11,12)/t2-/m0/s1 |
Clave InChI |
IGSUMCCRHYRNTH-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NC(=O)N)P(=O)(O)O |
SMILES canónico |
C(C(C(=O)O)NC(=O)N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


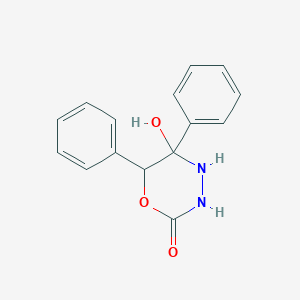
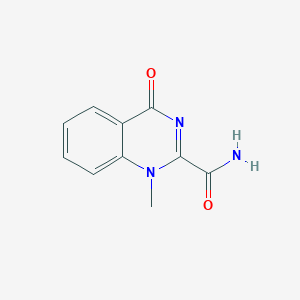
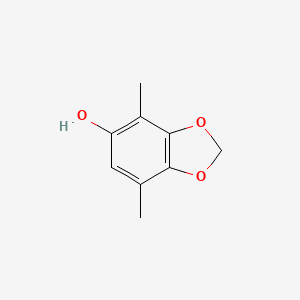

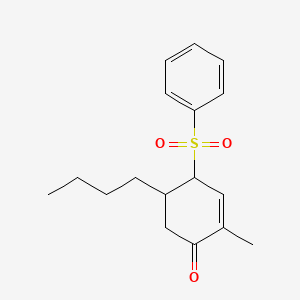

![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
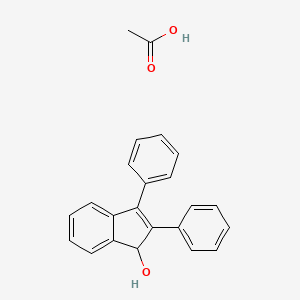
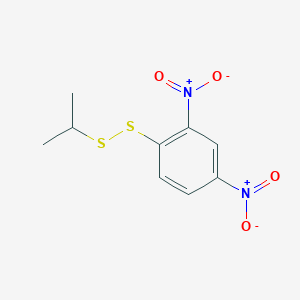
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
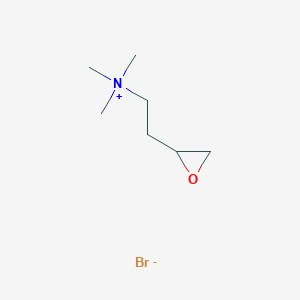
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)


